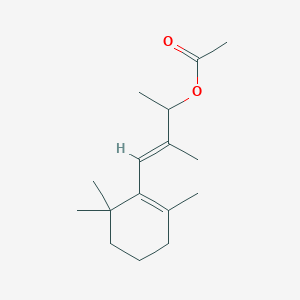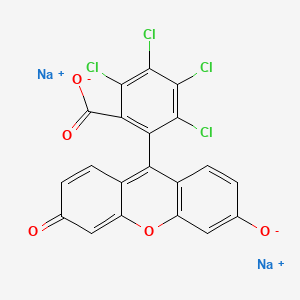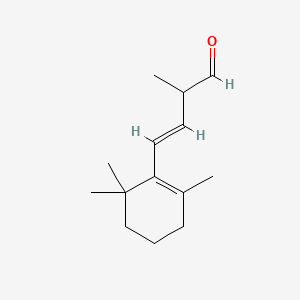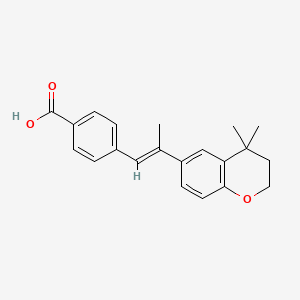
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving an aldehyde and a phenol derivative. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Propenyl Group: The propenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the chroman derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and less toxic are often preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of chromanone or benzoic acid derivatives.
Reduction: Formation of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propyl)benzoic acid.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chroman ring system is known to interact with free radicals, providing antioxidant effects. Additionally, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-2-one: A simpler chroman derivative with known antioxidant properties.
4,4-Dimethylchroman: A chroman derivative without the propenyl and benzoic acid groups.
p-(2-(4,4-Dimethylchroman-6-yl)ethyl)benzoic acid: A similar compound with an ethyl group instead of a propenyl group.
Uniqueness
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is unique due to its specific combination of a chroman ring, a propenyl group, and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other chroman derivatives.
Propriétés
Numéro CAS |
88579-29-7 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-[(E)-2-(4,4-dimethyl-2,3-dihydrochromen-6-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C21H22O3/c1-14(12-15-4-6-16(7-5-15)20(22)23)17-8-9-19-18(13-17)21(2,3)10-11-24-19/h4-9,12-13H,10-11H2,1-3H3,(H,22,23)/b14-12+ |
Clé InChI |
DFQLRIXABZAEHT-WYMLVPIESA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)OCCC3(C)C |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)OCCC3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


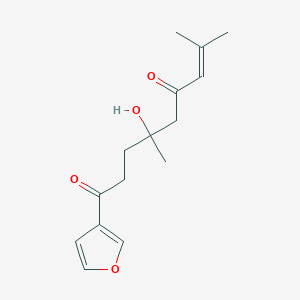
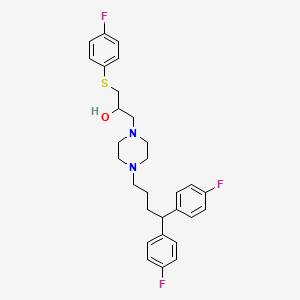
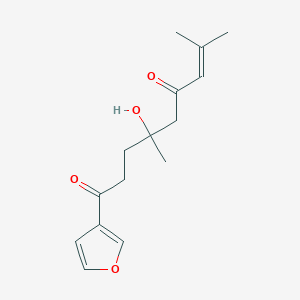

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

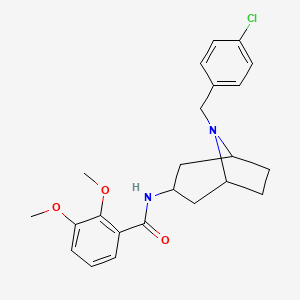

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
